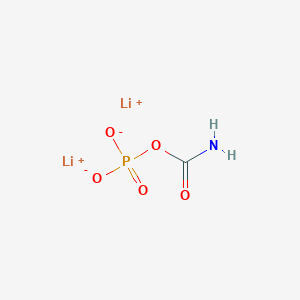

Dilithium carbamoyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Dilithium carbamoyl phosphate primarily targets carbonic anhydrase (CA) isoenzymes CA I, CA II, and CA III . These enzymes are involved in maintaining acid-base balance in the body, helping to transport carbon dioxide out of tissues.

Mode of Action

This compound acts as an inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, preventing them from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal function of these enzymes.

Biochemical Pathways

The inhibition of carbonic anhydrase isoenzymes by this compound affects the urea cycle and nitrogen metabolism . It also acts as a substrate for ornithine transcarbamylase , an enzyme involved in the urea cycle . The urea cycle is a series of biochemical reactions that produce urea from ammonia. This is a crucial process as it helps the body get rid of excess nitrogen.

Pharmacokinetics

Given its molecular weight and structure , it is likely to be absorbed and distributed throughout the body, metabolized, and then excreted.

Result of Action

The inhibition of carbonic anhydrase isoenzymes by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance within the body . Its role as a substrate for ornithine transcarbamylase could influence the urea cycle, affecting how the body handles excess nitrogen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dilithium carbamoyl phosphate can be synthesized through the reaction of carbamoyl phosphate with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: Dilithium carbamoyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of carbamoyl derivatives.

Applications De Recherche Scientifique

Introduction to Dilithium Carbamoyl Phosphate

This compound (DCP) is a chemical compound that plays a significant role in biochemical processes, particularly in the urea cycle and nucleotide biosynthesis. As a derivative of carbamoyl phosphate, DCP serves as an important intermediate in various metabolic pathways, influencing both nitrogen metabolism and the synthesis of nucleotides. This article delves into the scientific applications of DCP, highlighting its roles in research and potential therapeutic uses.

Chemical Properties and Structure

DCP is characterized by its molecular formula CH2Li2NO5P and a molecular weight of approximately 152.89 g/mol. It exists as a white to off-white solid and is sensitive to moisture, requiring careful storage conditions at low temperatures to maintain stability .

Urea Cycle Research

DCP is integral in studying the urea cycle, where it acts as a substrate for the enzyme ornithine transcarbamylase (OTC). The urea cycle is crucial for detoxifying ammonia in mammals, converting it into urea for excretion. Research has shown that DCP can influence the activity of OTC, making it a valuable tool for exploring metabolic disorders related to urea cycle deficiencies .

Nucleotide Biosynthesis

DCP serves as a precursor in the biosynthesis of pyrimidines and arginine. It provides carbamyl groups necessary for synthesizing nucleotides, which are essential for DNA and RNA synthesis. This role underscores its importance in cell division and growth, particularly in rapidly proliferating cells such as cancer cells .

Antibiotic Production

In antibiotic biosynthesis pathways, DCP contributes carbamyl groups to various substrates, facilitating the formation of bioactive compounds. This application highlights its potential in pharmaceutical research, where understanding antibiotic synthesis can lead to new drug discoveries .

Enzyme Mechanism Studies

DCP is utilized in enzyme kinetics studies to understand the mechanisms of carbamoyl phosphate synthetase (CPS) and other related enzymes. By examining how DCP interacts with these enzymes, researchers can gain insights into their catalytic mechanisms and regulatory functions within metabolic pathways .

Case Study 1: Urea Cycle Deficiencies

A study investigated patients with ornithine transcarbamylase deficiency, utilizing DCP to assess enzyme activity levels. Results indicated that DCP administration could help elucidate the functional status of OTC and guide therapeutic interventions .

Case Study 2: Cancer Cell Metabolism

Research has demonstrated that cancer cells exhibit altered nucleotide metabolism. By employing DCP as a substrate in metabolic assays, scientists were able to identify potential therapeutic targets that could disrupt nucleotide synthesis in cancer cells, thereby inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

Carbamoyl phosphate: The parent compound, involved in similar metabolic pathways.

Lithium potassium acetyl phosphate: Another lithium-containing phosphate with different applications.

Ammonium carbamate: A related compound with distinct chemical properties and uses.

Uniqueness: Dilithium carbamoyl phosphate is unique due to its specific role in the urea cycle and its ability to inhibit carbonic anhydrase isozymes. Its lithium content also distinguishes it from other carbamoyl phosphates, providing unique chemical and biological properties.

Activité Biologique

Dilithium carbamoyl phosphate (DCP) is a compound primarily recognized for its role in metabolic pathways, particularly in the urea cycle and pyrimidine biosynthesis. This article delves into its biological activity, mechanisms of action, and implications in various biochemical processes, supported by research findings and case studies.

Overview of this compound

This compound is a salt form of carbamoyl phosphate, which is an essential intermediate in several metabolic pathways. It serves as a source of the carbamoyl group, which is critical for the synthesis of amino acids and nucleotides. The compound is particularly noted for its involvement in:

- Urea Cycle : DCP contributes to the detoxification of ammonia by facilitating the conversion of ammonia into urea.

- Pyrimidine Biosynthesis : It plays a vital role in synthesizing nucleotides necessary for DNA and RNA.

The biological activity of DCP can be attributed to its ability to donate the carbamoyl group to various substrates through enzymatic reactions. Key enzymes involved include:

- Carbamoyl Phosphate Synthetase (CPS) : This enzyme catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate, utilizing ATP as an energy source.

- Ornithine Transcarbamylase (OTC) : OTC catalyzes the transfer of the carbamoyl group from DCP to ornithine, forming citrulline, which is crucial for urea synthesis.

Enzymatic Reactions

The following table summarizes key enzymatic reactions involving DCP:

| Enzyme | Reaction Description | Products |

|---|---|---|

| Carbamoyl Phosphate Synthetase | Converts ammonia and bicarbonate into DCP | DCP |

| Ornithine Transcarbamylase | Transfers carbamoyl group from DCP to ornithine | Citrulline |

| Aspartate Transcarbamylase | Transfers carbamoyl group from DCP to aspartate | N-carbamoylaspartate |

Biological Implications

- Urea Cycle Disorders : Deficiencies in enzymes such as CPS or OTC can lead to hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. Studies have shown that DCP supplementation may help mitigate symptoms by enhancing urea synthesis .

- Cancer Research : Recent studies have explored the potential of DCP as an antisickling agent, which may have implications for cancer treatment by altering metabolic pathways that cancer cells exploit .

- Antibiotic Synthesis : The transfer of the carbamoyl group from DCP is also critical in antibiotic biosynthetic pathways, where it contributes to the formation of various antibiotic compounds .

Case Study 1: Urea Cycle Disorder

A female patient with ornithine transcarbamylase deficiency exhibited severely reduced OTC activity, leading to hyperammonemia. Treatment with compounds that enhance DCP levels showed promise in restoring normal metabolic function and reducing ammonia levels .

Case Study 2: Metabolic Engineering

In an experimental model, researchers manipulated arginine metabolism through mutations affecting enzymes involved in DCP metabolism. The results indicated that enhanced levels of DCP could lead to increased synthesis of citrulline and other metabolites essential for cellular function .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of DCP:

- Metabolic Pathway Interactions : Studies indicate that there are significant interactions between CPS and OTC within mitochondria, suggesting a coordinated regulation of carbamoyl phosphate levels .

- Feedback Mechanisms : The synthesis of DCP is subject to feedback inhibition by downstream products, indicating a tightly regulated metabolic network .

Propriétés

Numéro CAS |

1866-68-8 |

|---|---|

Formule moléculaire |

CH4LiNO5P |

Poids moléculaire |

148.0 g/mol |

Nom IUPAC |

dilithium;carbamoyl phosphate |

InChI |

InChI=1S/CH4NO5P.Li/c2-1(3)7-8(4,5)6;/h(H2,2,3)(H2,4,5,6); |

Clé InChI |

VSNYYRAGKUJOCA-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-] |

SMILES canonique |

[Li].C(=O)(N)OP(=O)(O)O |

Key on ui other cas no. |

1866-68-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.